4,5-dichloro-3-phenyl-1,2-thiazole
Description
Properties
CAS No. |
1239257-86-3 |
|---|---|
Molecular Formula |
C9H5Cl2NS |
Molecular Weight |
230.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 4,5 Dichloro 3 Phenyl 1,2 Thiazole and Analogues
Direct Cyclization Approaches
Direct cyclization methods involve the formation of the isothiazole (B42339) ring from acyclic precursors in a single synthetic operation. These strategies are classified based on the number of atoms each reactant contributes to the final ring structure.
Intramolecular Cyclization Strategies
Intramolecular cyclization is a primary method for constructing the isothiazole ring, typically involving the formation of a key nitrogen-sulfur bond in a precursor that already contains the requisite C-C-C-S or N-C-C-C backbone.
One notable example is the acid-promoted intramolecular cyclization of N-propargylsulfinylamides. This method provides a rapid route to polyfunctionalized isothiazoles. The reaction is believed to proceed through an electrophilic cyclization followed by aromatization. acs.org For instance, trifluoromethylated N-propargyl tert-butanesulfinylamide undergoes an unexpected cyclization in the presence of trifluoroacetic acid to yield 3-(trifluoromethyl)isothiazole derivatives in moderate to good yields. acs.org
Another significant intramolecular approach is the oxidative cyclization of 3-aminopropenethiones. This method can be performed efficiently using reagents like chromium trioxide on silica gel, even under solvent-free conditions, to produce 4-cyanoisothiazoles. thieme-connect.com
| Starting Material Type | Key Reagent | Product Type | Reference |
| N-propargyl tert-butanesulfinylamide | Trifluoroacetic acid | 3-Substituted isothiazoles | acs.org |
| 3-Aminopropenethione | CrO₃/SiO₂ | 4-Cyanoisothiazoles | thieme-connect.com |
(4+1)-Heterocyclization Protocols
In (4+1)-heterocyclization, a four-atom component reacts with a single-atom component to form the five-membered isothiazole ring. This carbon-economic approach often involves the formation of both the C-N and S-N bonds in a one-pot cascade.
A prominent example is the synthesis of 3,5-disubstituted or annulated isothiazoles from β-ketodithioesters or β-ketothioamides, which provide the four-atom C-C-C-S fragment. organic-chemistry.org These precursors react with an ammonium (B1175870) salt, such as ammonium acetate, which serves as the nitrogen source (the "+1" component). The reaction proceeds through a sequential imine formation, cyclization, and subsequent aerial oxidation to yield the final isothiazole product under metal- and catalyst-free conditions. organic-chemistry.org
(3+2)-Heterocyclization Pathways
The (3+2)-heterocyclization approach involves the reaction of a three-atom fragment with a two-atom synthon. This is a versatile strategy for creating a variety of substituted isothiazoles.
One pathway involves the reaction of α,β-unsaturated aldehydes, which act as a three-atom C-C-C source, with ammonium thiocyanate. thieme-connect.com In this reaction, the ammonium thiocyanate serves as a donor of the N-S fragment, leading to the formation of 4-arylisothiazoles. thieme-connect.com
Another well-established (3+2) approach is the 1,3-dipolar cycloaddition of nitrile sulfides with alkynes. For example, the reaction of a nitrile sulfide with dimethyl acetylenedicarboxylate (B1228247) yields a polysubstituted isothiazole derivative, demonstrating the utility of this method for creating highly functionalized rings. medwinpublishers.com
| Atoms from Component 1 | Atoms from Component 2 | Example Reaction | Product Type | Reference |
| C-C-C (from α,β-unsaturated aldehyde) | N-S (from ammonium thiocyanate) | Reaction of cinnamaldehydes with NH₄SCN | 4-Arylisothiazoles | thieme-connect.com |
| C-S-N (from nitrile sulfide) | C-C (from alkyne) | Reaction of nitrile sulfide with DMAD | Polysubstituted isothiazoles | medwinpublishers.com |
Ring Transformation Reactions from Precursor Heterocycles
Ring transformation reactions provide an alternative and powerful route to isothiazoles, starting from other heterocyclic systems. This approach is particularly relevant for the synthesis of complex or uniquely substituted isothiazoles that may be difficult to access through direct cyclization.
Derivatization from 4,5-Dichloro-1,2,3-dithiazolium Chloride (Appel's Salt)
A significant precursor for various sulfur-nitrogen heterocycles is 4,5-dichloro-1,2,3-dithiazolium chloride, commonly known as Appel's salt. mdpi.com This reagent is a versatile starting material that can be converted into a range of 1,2,3-dithiazole derivatives, which can subsequently undergo ring transformation to yield isothiazoles. nih.govrsc.org The chemistry of 1,2,3-dithiazoles has been shown to lead to various heterocycles, including isothiazoles, through thermal or mediated ring transformations. nih.gov
The C-5 position of Appel's salt is highly electrophilic and reactive towards nucleophiles. mdpi.com This reactivity allows for the synthesis of a wide array of 5-substituted-4-chloro-5H-1,2,3-dithiazoles. For example, Appel's salt condenses with active methylene compounds like malononitrile in the presence of a base to form 2-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)malononitrile. rsc.org
These dithiazolylidene derivatives can then serve as intermediates for isothiazole synthesis. The reaction of the dicyanomethylene derivative with nucleophiles like morpholine or chloride ions leads to a ring transformation, yielding 3-morpholino- or 3-chloro-isothiazole-4,5-dicarbonitrile, respectively, in a novel isothiazole ring synthesis. rsc.org
Furthermore, the thermolysis of 5,5'-bi(1,2,3-dithiazolylidenes), which are derived from 1,2,3-dithiazole precursors, can afford isothiazolo[5,4-d]isothiazoles. For example, the thermolysis of 4,4'-dichloro-5,5'-bi(1,2,3-dithiazolylidene) results in the formation of 3,6-dichloroisothiazolo[5,4-d]isothiazole, demonstrating a direct transformation from a dithiazole system to a dichloro-substituted isothiazole framework. nih.govresearchgate.net
| Appel's Salt Derivative | Reactant/Condition | Product | Reference |
| 2-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)malononitrile | Morpholine | 3-Morpholino-isothiazole-4,5-dicarbonitrile | rsc.org |
| 2-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)malononitrile | Chloride ions | 3-Chloro-isothiazole-4,5-dicarbonitrile | rsc.org |
| 4,4'-Dichloro-5,5'-bi(1,2,3-dithiazolylidene) | Thermolysis | 3,6-Dichloroisothiazolo[5,4-d]isothiazole | nih.govresearchgate.net |
Ring Contraction Reactions
Ring contraction reactions provide a pathway to smaller heterocyclic systems from larger ones. While a direct ring contraction synthesis of 4,5-dichloro-3-phenyl-1,2-thiazole is not prominently documented, analogous transformations in related sulfur-nitrogen heterocycles illustrate the principle. For instance, the photochemical mediated ring contraction of 4H-1,2,6-thiadiazines has been shown to afford 1,2,5-thiadiazol-3(2H)-one 1-oxides. youtube.comresearchgate.net This process involves a [3 + 2] cycloaddition of singlet oxygen to the thiadiazine, forming an endoperoxide intermediate that subsequently undergoes ring contraction with the extrusion of a carbon atom. youtube.com Although this example leads to a 1,2,5-thiadiazole (B1195012) derivative, it highlights the potential for ring contraction methodologies in the synthesis of five-membered sulfur-nitrogen heterocycles.
Transformations from Other Sulfur/Nitrogen Containing Heterocycles
The conversion of one heterocyclic system into another is a powerful strategy in synthetic chemistry. For the synthesis of thiazole (B1198619) analogues, 1,2,3-dithiazoles have emerged as versatile precursors. For example, the reaction of 4,5-dichloro-1,2,3-dithiazolium chloride, also known as Appel salt, with primary aromatic amines yields N-aryl imines. Upon heating, these intermediates can undergo thermal rearrangement to produce 2-cyanobenzothiazoles. researchgate.net This reaction demonstrates the transformation of a 1,2,3-dithiazole ring into a thiazole-containing system. The mechanism involves the cleavage of the S-S bond and subsequent intramolecular cyclization with the extrusion of a sulfur atom. While this specific example leads to a fused 1,3-thiazole, it provides a conceptual framework for how a suitably substituted sulfur-nitrogen heterocycle could potentially be transformed into a 1,2-thiazole derivative.
Advanced Synthetic Techniques and Catalysis
Modern synthetic chemistry has seen the advent of advanced techniques that offer improvements in reaction efficiency, selectivity, and environmental impact. These methodologies are applicable to the synthesis of a wide array of heterocyclic compounds, including 1,2-thiazole analogues.
Microwave-Assisted Synthesis
Microwave irradiation has become a valuable tool in organic synthesis for its ability to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. tcichemicals.com In the context of thiazole synthesis, microwave-assisted methods have been successfully employed. For instance, the synthesis of 4-(o-chlorophenyl)-2-aminothiazole has been achieved by reacting o-chloroacetophenone, iodine, and thiourea under microwave irradiation. benthamdirect.com This approach represents a green chemistry alternative, with reactions proceeding selectively and in high yields within minutes. benthamdirect.com While this example pertains to the synthesis of a 1,3-thiazole, the principles of microwave-assisted organic synthesis (MAOS) are broadly applicable and could potentially be adapted for the synthesis of 1,2-thiazole derivatives, including this compound, by promoting rapid and efficient cyclization reactions.
Ionic Liquid-Mediated Reactions
Transition Metal-Catalyzed Processes (e.g., Rhodium-Catalyzed Transannulation)
Transition metal catalysis offers highly efficient and selective routes for the construction of complex molecular architectures. A notable example in the synthesis of 1,2-thiazoles is the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles. organic-chemistry.org This method provides a wide variety of isothiazoles through a reaction that proceeds via an α-thiavinyl Rh-carbenoid intermediate. The reaction is believed to involve the α-thiavinyl carbene acting as an umpolung 1,3-dipole equivalent in its reaction with nitriles. This powerful technique allows for the synthesis of diverse isothiazole derivatives with various substituents.
| Catalyst | Reactant 1 | Reactant 2 | Product | Yield | Reference |
| Rhodium(II) acetate | 4-Phenyl-1,2,3-thiadiazole | Benzonitrile | 3,5-Diphenyl-1,2-thiazole | High | organic-chemistry.org |
| Rhodium(II) acetate | 4-Methyl-1,2,3-thiadiazole | Acetonitrile | 3,5-Dimethyl-1,2-thiazole | Moderate | organic-chemistry.org |
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple starting materials react in a single reaction vessel to form a complex product, thereby avoiding the isolation of intermediate compounds. researchgate.net This approach is atom-economical and can significantly reduce reaction time and waste. In the realm of thiazole synthesis, a novel chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has been developed. researchgate.net This method utilizes an enzyme, such as trypsin from porcine pancreas, to catalyze the reaction, leading to high yields under mild conditions. researchgate.net Although the reported examples focus on 1,3-thiazole derivatives, the principles of MCRs are broadly applicable. A hypothetical MCR for a 1,2-thiazole could involve the reaction of a β-ketothioamide with an aminating agent and an oxidant in a single pot. The development of such a reaction for the synthesis of this compound would be a significant advancement.
| Reaction Type | Reactants | Catalyst/Conditions | Product Class | Reference |
| Chemoenzymatic MCR | Secondary amine, benzoyl isothiocyanate, dialkyl acetylenedicarboxylate | Trypsin from porcine pancreas, 45 °C | Thiazole derivatives | researchgate.net |
| MCR | Arylglyoxal, indole, aryl thioamides | Acetic acid, sealed heating | Trisubstituted thiazoles |
Stereoselective and Regioselective Synthesis Considerations
The synthesis of specifically substituted isothiazoles, such as this compound, requires precise control over the regiochemistry of ring formation and subsequent functionalization. While specific literature detailing the stereoselective and regioselective synthesis of this compound is not extensively available, the principles can be inferred from synthetic strategies for analogous substituted isothiazoles. The primary focus lies on regioselectivity, as the aromatic nature of the isothiazole ring means stereoselectivity is typically a consideration only when chiral centers are present in its substituents.
Regioselective Synthesis
Regioselectivity in the synthesis of isothiazole analogues can be achieved either during the initial ring-forming cyclization reaction or through the selective functionalization of a pre-existing isothiazole core.
One key strategy for building the isothiazole ring with predictable regiochemistry is through [4+1] annulation. This method utilizes β-ketodithioesters or β-ketothioamides, which react with an ammonia source like ammonium acetate (NH₄OAc) in a metal-free process. organic-chemistry.orgthieme-connect.com The reaction proceeds through a sequence of imine formation, cyclization, and aerial oxidation to form 3,5-disubstituted isothiazoles. organic-chemistry.orgthieme-connect.com The substitution pattern of the final product is directly determined by the structure of the starting β-keto compound.
Another regioselective approach involves the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with various nitriles. organic-chemistry.orgthieme-connect.com This reaction is believed to proceed via an α-thiavinyl rhodium-carbenoid intermediate, which can be considered a 1,3-dipole equivalent. thieme-connect.com This method allows for the synthesis of a wide array of isothiazoles where the substituents are dictated by the choice of the starting thiadiazole and nitrile. organic-chemistry.org
For analogues that already possess the 4,5-dichloro-isothiazole scaffold, regioselectivity becomes crucial during subsequent substitution reactions. Research on 4,5-dichloro-3-trichloromethylisothiazole demonstrates that nucleophilic substitution with heterocyclic amines such as piperidine or morpholine occurs selectively at the 5-position. researchgate.net This reaction results in the formation of 5-amino-4-chloro-3-trichloromethylisothiazoles, with the chlorine atom at the 4-position remaining intact. researchgate.net This preferential reactivity at the C-5 position is a key consideration for the synthesis of functionalized 4,5-dichloroisothiazole analogues.
| Method | Reactants | Reagents/Conditions | Product Type | Regioselectivity |
| [4+1] Annulation | 1. β-ketodithioesters/β-ketothioamides2. Ammonium Acetate | Metal- and catalyst-free, aerial oxidation | 3,5-disubstituted isothiazoles | High; substitution pattern determined by β-keto precursor organic-chemistry.orgthieme-connect.com |
| Transannulation | 1. 1,2,3-Thiadiazoles2. Alkyl/Aryl/Heteroaryl Nitriles | Rhodium catalyst | Variously substituted isothiazoles | High; substitution pattern determined by starting materials organic-chemistry.orgthieme-connect.com |
| Nucleophilic Substitution | 1. 4,5-dichloro-3-trichloromethylisothiazole2. Heterocyclic Amines (e.g., piperidine) | DMF | 5-amino-4-chloro-3-trichloromethylisothiazoles | High; selective substitution at the C-5 position researchgate.net |
Stereoselective Synthesis
Stereoselectivity is generally not a factor in the synthesis of the aromatic isothiazole ring itself. However, it becomes significant when substituents attached to the ring contain stereocenters or geometric isomers are possible.
In the synthesis of related thiazole (1,3-thiazole) analogues, stereoselectivity has been demonstrated in the formation of exocyclic double bonds. For instance, the reaction of ethyl cyanoacetate with phenylisothiocyanate and chloroacetone can be directed to stereoselectively produce the (Z)-isomer of ethyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetate. nih.gov The control of E/Z isomerism in substituents is a critical aspect of stereoselective synthesis in this class of compounds.
| Reaction | Reactants | Reagents/Conditions | Product | Stereochemical Outcome |
| Thiazole Synthesis | 1. Ethyl cyanoacetate2. Phenylisothiocyanate3. Chloroacetone | DMF, K₂CO₃ or NaOEt | (Z)-ethyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetate | Stereoselective formation of the Z-isomer nih.gov |
Chemical Reactivity and Transformation Mechanisms of 4,5 Dichloro 3 Phenyl 1,2 Thiazole
Nucleophilic Substitution Reactions
Nucleophilic substitution is a predominant reaction pathway for 4,5-dichloro-3-phenyl-1,2-thiazole, primarily involving the displacement of the chlorine atoms. The regioselectivity of these reactions is a key feature, dictated by the electronic environment of the C-4 and C-5 positions of the isothiazole (B42339) ring.
Reactivity of Chlorine Atoms at C-4 and C-5 Positions
In 4,5-dichloroisothiazole systems, the chlorine atom at the C-5 position is significantly more susceptible to nucleophilic attack than the chlorine at the C-4 position. researchgate.netrsc.org This enhanced reactivity is attributed to the electronic stabilization of the intermediate formed during the substitution at C-5. The reaction proceeds via a selective nucleophilic replacement of the 5-chloro atom. researchgate.net This selectivity has been consistently observed in reactions with a variety of nucleophiles, making it a reliable method for the regioselective functionalization of the isothiazole core.
Reactions with Amine Nucleophiles
The reaction of 4,5-dichloro-3-substituted-1,2-thiazoles with amine nucleophiles demonstrates the selective replacement of the C-5 chlorine atom. For instance, treatment of 4,5-dichloro-3-trichloromethylisothiazole with heterocyclic amines such as piperidine, morpholine, and pyrrolidine (B122466) in a solvent like dimethylformamide (DMF) results in the formation of the corresponding 5-amino-4-chloro-3-trichloromethylisothiazoles in high yields (81–96%). researchgate.net This selective substitution highlights the pronounced electrophilicity of the C-5 position.
| Amine Nucleophile | Product | Yield (%) |
|---|---|---|
| Piperidine | 5-(Piperidin-1-yl)-4-chloro-3-(trichloromethyl)-1,2-thiazole | 96 |
| Morpholine | 4-((4-Chloro-3-(trichloromethyl)-1,2-thiazol-5-yl)amino)morpholine | 92 |
| Pyrrolidine | 5-(Pyrrolidin-1-yl)-4-chloro-3-(trichloromethyl)-1,2-thiazole | 81 |
Reactions with Oxygen Nucleophiles (e.g., Alcohols, Carboxylic Acids, Sulfoxides)
Similar to amine nucleophiles, oxygen-based nucleophiles also exhibit selective reaction at the C-5 position of the 4,5-dichloroisothiazole ring. Reactions with alkoxides, such as sodium alcoholates, lead to the formation of 5-alkoxy-4-chloro-3-substituted-1,2-thiazoles. While specific examples for this compound are not extensively documented in the readily available literature, the general reactivity pattern of 4,5-dichloroisothiazoles suggests that reactions with alcohols and carboxylic acids would proceed with substitution at the C-5 position. The reaction with sulfoxides as nucleophiles is less common but would be expected to follow a similar regioselectivity.
Reactions with Sulfur Nucleophiles
Sulfur nucleophiles, such as thiolates, readily displace the chlorine atom at the C-5 position of 4,5-dichloroisothiazole derivatives. The reaction with alkyl or aryl thiolates provides the corresponding 5-alkylthio- or 5-arylthio-4-chloroisothiazoles. This selective substitution further underscores the higher reactivity of the C-5 chloro substituent towards nucleophilic attack.
Electrophilic Aromatic Substitution on the Phenyl Moiety
The 1,2-thiazole ring is an electron-withdrawing group, which deactivates the attached phenyl ring towards electrophilic aromatic substitution. This deactivation means that harsher reaction conditions are generally required for electrophilic substitution to occur on the phenyl group compared to benzene (B151609) itself. The directing effect of the 1,2-thiazole ring is expected to be meta-directing due to its electron-withdrawing nature. Therefore, electrophilic reactions such as nitration, halogenation, or Friedel-Crafts reactions would be predicted to yield the meta-substituted phenyl derivative.
For example, the nitration of 5-phenylisoxazole, a related heterocyclic system, with a mixture of nitric acid and sulfuric acid has been shown to produce a mixture of nitrophenylisoxazoles, with the meta- and para-isomers being significant products. clockss.org This suggests that while the heterocyclic ring is deactivating, substitution on the phenyl ring is possible. However, specific studies on the electrophilic aromatic substitution of this compound are not widely reported, and the precise reaction conditions and product distributions remain an area for further investigation.
Ring-Opening and Recyclization Mechanisms
The 1,2-thiazole ring, under certain conditions, can undergo ring-opening and subsequent recyclization to form different heterocyclic systems. These transformations often require specific reagents or reaction conditions to overcome the aromatic stability of the thiazole (B1198619) ring.
One potential pathway for the transformation of the 4,5-dichloro-1,2-thiazole system involves a 1,3-dipolar cycloaddition reaction. For instance, the related compound 4,5-dichloro-1,2-dithiole-3-thione undergoes a cycloaddition with dimethyl acetylenedicarboxylate (B1228247) (DMAD) to yield a stable thioacyl chloride, which is an open-chain intermediate. rsc.org This intermediate can then react with various nucleophiles to form new heterocyclic rings. While this specific reaction has been reported for a dithiolethione, it suggests a possible avenue for the ring transformation of this compound, potentially leading to the synthesis of novel heterocyclic structures.
Another possibility involves reductive ring-opening. However, documented examples specifically for this compound are scarce in the current literature. The study of such ring-opening and recyclization reactions remains an active area of research, offering pathways to new and complex molecular scaffolds.
Anionic Nucleophilic Ring Opening and Ring Closure (ANRORC)
The Anionic Nucleophilic Ring Opening and Ring Closure (ANRORC) mechanism is a well-documented transformation pathway for various nitrogen-containing heterocyclic systems, particularly in the presence of strong nucleophiles like hydrazine (B178648). In the context of the isothiazole (1,2-thiazole) ring system, this reaction typically involves the nucleophilic attack at a carbon atom of the ring, leading to ring cleavage, followed by an intramolecular cyclization to form a new heterocyclic ring.
For isothiazole derivatives, the reaction with hydrazine can lead to the formation of pyrazoles. The specific outcome of this transformation is highly dependent on the nature of the substituents on the isothiazole ring. When the C-3 position bears a good leaving group, the reaction often proceeds via nucleophilic attack at this position, ultimately yielding 3-aminopyrazoles.
However, in the case of this compound, the phenyl group at the C-3 position is not a facile leaving group. Research on similarly structured isothiazoles, such as 4-bromo-3-chloro-5-phenylisothiazole, suggests that under harsh conditions (e.g., anhydrous hydrazine at high temperatures), the reaction may proceed while retaining the C-3 substituent. The initial nucleophilic attack by hydrazine is proposed to occur at the C-5 position, facilitated by the electron-withdrawing nature of the adjacent chloro and sulfenyl groups. This leads to the opening of the isothiazole ring. Subsequent ring closure, involving the nitrogen atoms of the hydrazine moiety, results in the formation of a pyrazole (B372694) ring, with the original C-3 phenyl group remaining intact in the final product. The chlorine atoms at the C-4 and C-5 positions are ultimately displaced during this transformation.
Thermal and Photochemical Rearrangements
The structural integrity of the this compound core can be perturbed by thermal and photochemical means, leading to isomeric structures.
Thermal Rearrangements: Information regarding the specific thermal rearrangements of this compound is not extensively documented in the literature. However, thermal stability is a general characteristic of many aromatic heterocyclic systems. Significant thermal energy would be required to induce cleavage of the N-S bond, which is the most likely initial step in any thermal rearrangement process. This could potentially lead to the formation of various isomeric structures or decomposition products, but specific pathways have not been detailed for this compound.
Photochemical Rearrangements: Photochemical isomerization of isothiazoles to thiazoles has been observed and studied theoretically. rsc.org Upon irradiation with UV light, isothiazole derivatives can undergo rearrangement to the corresponding thiazole isomers. Theoretical studies on model methylisothiazoles suggest several possible mechanisms for this photo-transposition. rsc.org
One proposed pathway involves the cleavage of the weak N-S bond to form a diradical intermediate. This is followed by a ring-contraction to form a three-membered thiirene (B1235720) ring, which then undergoes ring-expansion to yield the more stable thiazole ring system. Another direct mechanism suggests that upon photoexcitation, the molecule can reach a conical intersection on the potential energy surface that directly leads to the isomeric thiazole structure. rsc.org For this compound, photochemical stimulation could thus potentially yield 4,5-dichloro-2-phenyl-1,3-thiazole. The efficiency and outcome of such a reaction would be influenced by the solvent and the specific wavelength of light used.
Cross-Coupling Reactions for Further Functionalization
The two chlorine atoms on the 1,2-thiazole ring of this compound serve as valuable handles for introducing further chemical diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The regioselectivity of these reactions is a key consideration.
Studies on analogous dihalogenated heterocycles, such as 3,5-dichloroisothiazole-4-carbonitrile, have demonstrated that Suzuki couplings can be performed with high regioselectivity. rsc.org The chlorine atom at the C-5 position is generally more reactive towards oxidative addition to the palladium(0) catalyst than the chlorine at the C-4 position. This enhanced reactivity is attributed to the electronic environment of the isothiazole ring. rsc.org
By carefully controlling the reaction conditions, such as the stoichiometry of the boronic acid, the catalyst system, base, and temperature, it is possible to achieve either mono- or di-arylation. A typical reaction would involve treating this compound with one equivalent of an arylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base (e.g., Na₂CO₃ or K₂CO₃) to selectively substitute the C-5 chlorine. Subsequent reaction with a different boronic acid can then be used to functionalize the C-4 position, allowing for the synthesis of unsymmetrically substituted 3-phenyl-4,5-diaryl-1,2-thiazoles.
| Entry | Substrate | Boronic Acid | Catalyst | Base | Solvent | Conditions | Major Product | Yield |
|---|---|---|---|---|---|---|---|---|
| 1 | 3,5-Dichloroisothiazole-4-carbonitrile | Phenylboronic acid (1.1 eq) | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (2 eq) | Toluene/EtOH/H₂O | 80 °C, 12h | 3-Chloro-5-phenylisothiazole-4-carbonitrile | High |
| 2 | 3,5-Dichloro-1,2,4-thiadiazole | 4-Methoxyphenylboronic acid (1.1 eq) | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2 eq) | Toluene/MeOH/H₂O | Room Temp, 24h | 3-Chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole | ~60% |
| 3 | 3,5-Dichloro-1,2,4-thiadiazole | 4-Methoxyphenylboronic acid (2.2 eq) | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (4 eq) | Toluene/MeOH/H₂O | Reflux, 12h | 3,5-Bis(4-methoxyphenyl)-1,2,4-thiadiazole | 55% |
Data in this table is representative and based on the reactivity of structurally similar compounds as reported in the literature. rsc.orgnih.gov
Functionalization of the Phenyl Substituent
The phenyl group at the C-3 position of the 1,2-thiazole ring is susceptible to electrophilic aromatic substitution, allowing for further modification of the molecule. The 1,2-thiazole ring itself acts as a substituent on the phenyl ring, influencing the rate and regioselectivity of the substitution.
The isothiazole ring is generally considered to be an electron-withdrawing and deactivating group due to the electronegativity of the nitrogen and sulfur atoms. Therefore, electrophilic substitution on the attached phenyl ring will be slower compared to benzene. The directing effect of the 3-(4,5-dichloroisothiazolyl) group is expected to be meta-directing.
For example, nitration of this compound using standard nitrating agents (e.g., a mixture of nitric acid and sulfuric acid) would be expected to yield primarily the 3-(3-nitrophenyl) derivative, with a smaller amount of the para- and ortho-isomers. Studies on the nitration of analogous 5-phenylisoxazoles have shown that under forcing conditions, a mixture of meta- and para-nitrated products is often obtained on the phenyl ring. clockss.org The precise ratio of isomers would depend on the specific reaction conditions.
| Reaction | Reagents | Expected Major Product | Expected Minor Products |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 4,5-Dichloro-3-(3-nitrophenyl)-1,2-thiazole | 4,5-Dichloro-3-(4-nitrophenyl)-1,2-thiazole, 4,5-Dichloro-3-(2-nitrophenyl)-1,2-thiazole |
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation patterns.
Infrared (IR) Spectroscopy
There is no specific Infrared (IR) spectroscopy data available in the searched scientific literature for 4,5-dichloro-3-phenyl-1,2-thiazole.
For related compounds, such as other 3-substituted 4,5-dichloroisothiazoles, IR spectroscopy is a standard characterization method. For instance, studies on derivatives where the 3-position is substituted with different organic moieties report characteristic vibrational frequencies (ν) in the solid phase (KBr pellet). researchgate.net These spectra typically show bands corresponding to C=C and C=N bonds within the isothiazole (B42339) ring and vibrations from the specific substituent groups. researchgate.netresearchgate.net However, without experimental data for the title compound, a specific analysis is not possible.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Specific Ultraviolet-Visible (UV-Vis) absorption data for this compound is not available in the reviewed literature. This technique is used to study electronic transitions within a molecule and is highly dependent on the specific arrangement of chromophores, such as the phenyl group and the dichloroisothiazole ring system. While theoretical calculations on related structures are sometimes performed, no experimental spectrum for this compound could be located.
X-ray Diffraction Analysis for Solid-State Structure Elucidation
Studies on other 3-substituted 4,5-dichloroisothiazoles have successfully used X-ray diffraction to determine their crystal structures. researchgate.netrsc.org These analyses reveal important details about intermolecular interactions, such as π-stacking between the isothiazole rings and other noncovalent contacts that dictate the packing of molecules in the crystal lattice. researchgate.net Without a solved crystal structure for this compound, details regarding its solid-state conformation and intermolecular interactions remain unknown.
Computational and Theoretical Investigations of 4,5 Dichloro 3 Phenyl 1,2 Thiazole
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics and geometric parameters of heterocyclic compounds.
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. For derivatives of thiazole (B1198619) and isothiazole (B42339), DFT calculations are routinely employed to predict optimized molecular geometries, vibrational frequencies, and various electronic properties. mdpi.comdntb.gov.uaacs.org Theoretical studies on related heterocyclic systems often utilize functionals like B3LYP combined with basis sets such as 6-31G(d) or 6-311++G(d,p) to achieve reliable results. acs.orgnih.gov
The electronic and optical properties of a molecule are largely governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule; a smaller gap generally implies higher reactivity. nih.govrepositorioinstitucional.mx
For thiazole and thiadiazole derivatives, the distribution of HOMO and LUMO orbitals is often spread across the entire molecule, indicating a delocalized π-electron system. nih.govrepositorioinstitucional.mx From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a theoretical basis for understanding the molecule's reactivity. repositorioinstitucional.mx
Table 1: Representative Calculated Electronic Properties for a Thiazole Derivative (Note: These values are illustrative and based on typical results for similar heterocyclic compounds reported in the literature. Specific values for 4,5-dichloro-3-phenyl-1,2-thiazole would require dedicated computation.)
| Parameter | Symbol | Formula | Typical Value (eV) |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.9 to -7.5 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -0.1 to -1.8 |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.1 to 6.8 |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.5 to 4.8 |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.5 to 3.4 |
| Chemical Softness | S | 1/(2η) | 0.15 to 0.20 |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. For a compound like this compound, MD simulations could be used to understand its behavior in solution or to model its interaction with a biological target, such as a protein's active site. nih.govphyschemres.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net This approach is widely used in drug discovery and environmental toxicology to predict the activity of new compounds and to understand the structural features that are crucial for their effects. nih.govijpsdronline.com
The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in a dataset. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. They can be broadly categorized into several classes. researchgate.net
Table 2: Classes and Examples of Molecular Descriptors Used in QSAR Studies of Thiazole Derivatives (Based on descriptors reported in literature for QSAR studies on related compounds. nih.govresearchgate.netlaccei.orgimist.ma)
| Descriptor Class | Examples | Description |
|---|---|---|
| Electronic | Hammett constants (σ), EHOMO, ELUMO | Describe the electronic environment, electron-donating/withdrawing effects, and frontier orbital energies. |
| Steric | Molar Refractivity (MR), Non-overlap steric volume (SV) | Quantify the size and shape of the molecule or its substituents. |
| Hydrophobic | LogP, Hydrophobicity (Σπ) | Measure the lipophilicity of the molecule, which affects its transport and binding. |
| Topological | Connectivity indices (Chi), Kappa shape indices, J indices | Numerical representation of molecular topology and branching. |
| Thermodynamic | Polar Surface Area (PSA) | Relates to hydrogen bonding potential and membrane permeability. |
The selection of relevant descriptors is a critical step, often involving statistical methods to identify those that correlate most strongly with the biological activity while being independent of each other.
Once descriptors are selected, a mathematical model is developed to link them to the biological activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning approaches like Artificial Neural Networks (ANN). nih.govresearchgate.netlaccei.org
A robust QSAR model must be rigorously validated to ensure its predictive power. Validation is typically performed using internal methods, such as leave-one-out cross-validation (which yields a q² value), and external validation, where the model's ability to predict the activity of a separate test set of compounds is assessed (yielding a pred_r² value). researchgate.netijpsdronline.com A Williams plot is often used to assess the model's applicability domain and to identify outliers. researchgate.net
Table 3: Representative Statistical Parameters for QSAR Model Validation (These values are illustrative of robust models reported in QSAR studies of thiazole and triazole derivatives. researchgate.netijpsdronline.comlaccei.orgimist.ma)
| Statistical Parameter | Symbol | Description | Typical Value for a Good Model |
|---|---|---|---|
| Coefficient of Determination | r² | Measures the goodness of fit for the training set. | > 0.80 |
| Cross-validated r² | q² | Measures the internal predictive ability of the model. | > 0.60 |
| Predictive r² for External Test Set | pred_r² | Measures the model's ability to predict new data. | > 0.60 |
A well-validated QSAR model can be a valuable tool for designing new, more potent derivatives of this compound by predicting their activity prior to synthesis. researchgate.net
Molecular Docking Studies for Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme.
There are no published studies detailing the prediction of binding affinities or binding modes for this compound with any specific biological targets. While molecular docking studies have been performed on a variety of other thiazole derivatives, showing a range of binding affinities and interactions with targets like DNA gyrase and various kinases, this information cannot be extrapolated to this compound due to the unique influence of its specific substitution pattern on its electronic and steric properties. nih.govmdpi.com
Without specific molecular docking studies for this compound, the key intermolecular interactions it might form with potential biological targets remain uncharacterized. The nature of such interactions, which could include hydrogen bonds, hydrophobic interactions, and halogen bonds, is highly dependent on the specific topology of the binding site and the precise geometry of the ligand. For other thiazole compounds, interactions have been identified with specific amino acid residues in target proteins, but these are unique to each compound and its target. nih.govnih.gov
In Silico Prediction of Potential Biological Activities and Drug-Likeness
In silico tools are frequently used to predict the potential biological activities and assess the drug-likeness of novel compounds based on their chemical structure. These predictions help to prioritize compounds for further experimental testing.
There is no available data from in silico predictions of potential biological activities specifically for this compound. While numerous studies have conducted such predictions for other thiazole derivatives, highlighting potential antimicrobial, anticancer, and anti-inflammatory activities, these findings are not directly applicable to the specified compound. nih.govmdpi.commdpi.com
Similarly, drug-likeness analyses, which often involve evaluating properties based on frameworks like Lipinski's Rule of Five, have not been published for this compound. researchgate.netnih.govorientjchem.org Such an analysis would require computational assessment of its specific molecular properties, which has not been reported in the available literature.
Mechanistic Studies of Biological Activities and Molecular Interactions
Investigations into Antimicrobial Mechanisms
Thiazole (B1198619) and isothiazole (B42339) derivatives are recognized for their wide-ranging antimicrobial effects, including antibacterial and antifungal activities. globalresearchonline.netnih.govresearchgate.net The mechanisms underlying these properties often involve the inhibition of essential cellular processes.
Inhibition of Bacterial Glucosamine-6-phosphate (GlcN-6-P) Synthase
Glucosamine-6-phosphate (GlcN-6-P) synthase is a critical enzyme in the biosynthesis of the bacterial cell wall, making it a key target for antimicrobial agents. This enzyme catalyzes the first step in the pathway that produces UDP-N-acetyl-D-glucosamine, an essential precursor for peptidoglycan synthesis. While direct studies on 4,5-dichloro-3-phenyl-1,2-thiazole are not specified, various heterocyclic compounds are known to inhibit this enzyme. The general mechanism involves blocking the L-glutamine binding site, which prevents the formation of glucosamine-6-phosphate and thereby disrupts cell wall construction, leading to bacterial cell lysis.
Interaction with DNA Gyrase B
DNA gyrase is a topoisomerase essential for bacterial DNA replication and is a validated target for antibacterial drugs. Some thiazole derivatives have been investigated as inhibitors of the ATPase activity of the Gyrase B (GyrB) subunit. jchemrev.com By binding to the ATP-binding site of GyrB, these compounds prevent the supercoiling of DNA, a process necessary for DNA replication and repair, ultimately leading to bacterial cell death. Benzothiazole derivatives, in particular, have shown potent inhibition of E. coli DNA gyrase. nih.gov
Modulation of Fungal Ergosterol (B1671047) Synthesis (e.g., Cytochrome P450 14α-sterol demethylase)
The integrity of the fungal cell membrane is largely dependent on ergosterol. The azole class of antifungal drugs, which includes molecules with a five-membered heterocyclic ring, functions by inhibiting cytochrome P450 14α-sterol demethylase (CYP51). This enzyme is crucial for the conversion of lanosterol (B1674476) to ergosterol. Inhibition of CYP51 disrupts the sterol biosynthesis pathway, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which compromises fungal membrane structure and function. Thiazole-containing compounds like ravuconazole (B1678830) are known to act via this mechanism. researchgate.netglobalresearchonline.net
Exploration of Anticancer Mechanisms
The anticancer potential of thiazole and isothiazole derivatives has been extensively reviewed, with several compounds entering clinical use. globalresearchonline.netnih.gov These agents can interfere with various pathways essential for tumor growth and survival.
Tubulin Polymerization Inhibition
Microtubules are dynamic polymers of tubulin proteins that play a vital role in cell division, making them an important target for anticancer therapies. A significant number of thiazole-containing compounds have been identified as tubulin polymerization inhibitors. These agents often bind to the colchicine-binding site on β-tubulin, disrupting the formation of the mitotic spindle. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and the induction of apoptosis in cancer cells.
Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR)
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis and is primarily driven by the vascular endothelial growth factor (VEGF) and its receptor (VEGFR). Several small-molecule inhibitors targeting the kinase activity of VEGFR-2 contain a thiazole scaffold. By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, these compounds inhibit the downstream signaling pathways that lead to endothelial cell proliferation and migration, thereby preventing tumor-associated angiogenesis. Benzothiazole hybrids have recently been investigated as potential VEGFR-2 inhibitors. tandfonline.com
Interactive Data Table: Biological Activities of Thiazole Derivatives
Please select a biological activity from the dropdown menu to see the corresponding mechanistic target and examples of related compounds.
Apoptosis Induction Pathways (at molecular level)
Thiazole derivatives can initiate apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov These pathways converge at the execution phase of apoptosis. nih.gov The Bcl-2 family of proteins, which includes both pro-apoptotic and anti-apoptotic members, is central to the regulation of the intrinsic pathway, primarily acting at the mitochondrial level. nih.gov
Studies on various thiazole-based compounds have demonstrated their ability to modulate key components of these apoptotic pathways. For instance, certain bis-thiazole derivatives have been shown to upregulate the expression of pro-apoptotic genes such as p53, bax, and puma, while simultaneously downregulating the anti-apoptotic gene Bcl-2. frontiersin.org This shift in the balance between pro- and anti-apoptotic proteins promotes the mitochondrial-dependent apoptosis pathway. frontiersin.org
Furthermore, the activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. Thiazole derivatives have been observed to increase the mRNA levels of initiator caspases (caspase-8 and caspase-9) and executioner caspase (caspase-3). frontiersin.orgnih.gov The upregulation of caspase-3, in particular, is a critical step in the execution phase, leading to the cleavage of cellular substrates and the morphological changes associated with apoptosis. nih.gov The induction of apoptosis by some thiazole compounds has been suggested as their mechanism of action, supported by the observed increase in caspase-3 expression and the downregulation of Bcl-2. nih.gov
Enzyme Inhibition Studies (e.g., Carbonic Anhydrase III)
Thiazole derivatives have been investigated as inhibitors of various enzymes, including carbonic anhydrases (CAs). researchgate.netresearchgate.net CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. researchgate.net There are several isoforms of human CAs (hCAs), with hCA III being a cytosolic isoform. researchgate.net
A series of 2,4,5-trisubstituted thiazoles have been synthesized and evaluated for their inhibitory activity against CA-III. researchgate.net In these studies, a compound featuring a free amino group at the 2-position, a carboxylic acid at the 4-position, and a phenyl ring at the 5-position of the thiazole scaffold was identified as a potent CA-III inhibitor. researchgate.netresearchgate.net The presence of the carboxylic acid group at the 4-position was found to be critical for the inhibitory activity. researchgate.netresearchgate.net
Further modifications to this scaffold revealed important structure-activity relationships. For example, the replacement of the free amino group with an amide or a urea (B33335) group led to a significant decrease in inhibitory activity. researchgate.netresearchgate.net This suggests that the 2-amino group plays a crucial role in the interaction with the enzyme's active site.
| Compound | Substitution at 2-position | Substitution at 4-position | Substitution at 5-position | Inhibitory Activity (Ki) |
|---|---|---|---|---|
| 12a | Amino | Carboxylic acid | Phenyl | 0.5 µM |
| 13c | Amide | Carboxylic acid | Phenyl | 174.1 µM |
| 14c | Urea | Carboxylic acid | Phenyl | 186.2 µM |
Structure-Activity Relationship (SAR) Analysis
Influence of Halogenation Pattern on Reactivity and Biological Profile
The presence and nature of halogen substituents on the thiazole ring or associated phenyl groups can significantly modulate biological activity. Studies on thiazol-2(3H)-imine derivatives have shown that the presence of atoms with stronger electronegativity, such as fluorine and chlorine, at the para position of the phenyl moiety enhances antifungal activity. acs.org This increased activity may be due to the augmented electron density on the aromatic ring. acs.org
In the context of benzothiazole-pyrazole hybrids, the position of fluorine substitution has been shown to have a synergistic effect on antiproliferative activity. mdpi.com For instance, the combination of a fluorine atom at the C-5 position with a methoxy (B1213986) group at the C-6 position resulted in potent inhibition of cancer cell lines. mdpi.com While a single fluorine at C-5 showed moderate potency, dual fluorination at the C-5 and C-6 positions restored high potency. mdpi.com
Role of Phenyl Moiety and Substituents on Biological Efficacy
The phenyl group attached to the thiazole ring and its substituents are crucial for biological activity. In a series of 2-amino-4-phenyl-thiazole derivatives, the nature of the substituent on the phenyl ring was found to influence their adenosine (B11128) A3 receptor antagonist activity. nih.gov A methoxy group at the 4-position of the phenyl ring, combined with an N-acetyl substitution on the amino group, led to a significant increase in binding affinity and selectivity. nih.gov
Similarly, in a study of thiazole-based chalcone (B49325) derivatives, the substitution pattern on the phenyl group of the chalcone moiety had a significant impact on antiproliferative activity. nih.gov An electron-donating group (methoxy) at the R1 position was found to be more favorable for activity than a hydrogen or an electron-withdrawing group (chlorine). nih.gov
| Compound Series | Phenyl Substituent | Observed Effect | Biological Activity |
|---|---|---|---|
| Thiazol-2(3H)-imines | para-Fluoro, para-Chloro | Enhanced activity | Antifungal |
| 2-Amino-4-phenyl-thiazoles | 4-Methoxy | Increased binding affinity | Adenosine A3 receptor antagonist |
| Thiazole-based chalcones | 4-Methoxy (electron-donating) | Higher potency | Antiproliferative |
| Thiazole-based chalcones | 4-Chloro (electron-withdrawing) | Lower potency | Antiproliferative |
Impact of Heterocyclic Ring System Variations
Comparisons between different heterocyclic moieties attached to a thiazole core have also revealed important trends. For example, in one study, coumarin-based thiazole derivatives showed superior antiproliferative activity compared to their benzofuran-based counterparts. nih.gov Similarly, derivatives containing a 2-phenylthiazol-5-yl moiety exhibited stronger antibacterial effects than those with a 2-aminothiazol-5-yl fragment. nih.gov This highlights that both the nature of the heterocyclic system and the substituents on the thiazole ring itself are key determinants of biological efficacy.
Applications As Building Blocks in Advanced Organic Synthesis
Precursor for Fused Heterocyclic Systems (e.g., Thiadiazoles, Imidazoles, Pyrazoles)
There is no available information detailing the role of 4,5-dichloro-3-phenyl-1,2-thiazole as a direct precursor for the synthesis of fused heterocyclic systems such as thiadiazoles, imidazoles, or pyrazoles. While the synthesis of these fused rings from various heterocyclic starting materials is a common strategy in organic chemistry, the specific reactivity and reaction pathways for this compound have not been reported in the reviewed literature. General synthetic routes to these systems typically involve precursors with different functional groups or alternative heterocyclic cores. researchgate.netresearchgate.netresearchgate.net
Development of Novel Heterocyclic Scaffolds
No studies were found that describe the use of this compound for the development of novel heterocyclic scaffolds. The creation of new molecular frameworks is a key area of research, and while related structures like other thiazoles or dithiazoles are used to create new chemical entities, the application of this compound for this purpose has not been documented in the available sources. rsc.orguzh.ch
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Synthetic Routes
Current synthetic strategies for thiazole (B1198619) and isothiazole (B42339) derivatives often involve multi-step processes that may utilize hazardous reagents and solvents. Future research should prioritize the development of more efficient and environmentally benign synthetic routes to 4,5-dichloro-3-phenyl-1,2-thiazole and its analogs.
Key areas for exploration include:
Green Chemistry Approaches: The application of green chemistry principles is paramount. This includes the use of safer solvents (e.g., water, ionic liquids), renewable starting materials, and energy-efficient reaction conditions, such as microwave and ultrasound-assisted synthesis. nih.govacs.org Research into catalytic methods, potentially using transition metals, could also lead to milder and more efficient synthetic pathways.
One-Pot Syntheses: Designing one-pot, multi-component reactions would significantly improve efficiency by reducing the number of intermediate purification steps, saving time, and minimizing waste. rsc.org
Enzymatic Synthesis: The use of enzymes, such as vanadium-dependent haloperoxidases, for the synthesis of related heterocyclic compounds like 1,2,4-thiadiazoles suggests a promising avenue for the sustainable production of this compound. nih.govacs.org
| Synthetic Approach | Potential Advantages |
| Microwave-assisted synthesis | Reduced reaction times, increased yields, milder conditions |
| Ultrasound-assisted synthesis | Enhanced reaction rates, improved yields |
| One-pot multi-component reactions | Increased efficiency, reduced waste, atom economy |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly |
Comprehensive Mechanistic Understanding of Reactivity
A thorough understanding of the reactivity of the this compound nucleus is crucial for its derivatization and the development of novel compounds. The electrophilic and nucleophilic substitution patterns of the thiazole ring are influenced by the positions of the heteroatoms and the nature of the substituents. pharmaguideline.com
Future mechanistic studies should focus on:
Substitution Reactions: Investigating the regioselectivity of nucleophilic and electrophilic substitution reactions on the thiazole ring and the phenyl group. The chlorine atoms at the 4 and 5 positions are expected to be susceptible to nucleophilic displacement, offering a handle for further functionalization. researchgate.netpleiades.online
Cycloaddition Reactions: Exploring the potential of the 1,2-thiazole ring to participate in cycloaddition reactions, which could lead to the formation of novel fused heterocyclic systems. nih.gov
Computational Modeling: Employing computational methods, such as density functional theory (DFT), to model reaction pathways, predict transition states, and understand the electronic properties of the molecule, thereby guiding experimental design.
Advanced SAR Studies and Targeted Analog Design
Systematic structure-activity relationship (SAR) studies are essential for optimizing the biological activity of this compound. By methodically modifying the core structure, researchers can identify key pharmacophoric features and develop more potent and selective analogs.
Future SAR studies should systematically explore:
Phenyl Ring Substitution: The introduction of various substituents (e.g., electron-donating and electron-withdrawing groups) on the phenyl ring to probe the impact on biological activity. Studies on other heterocyclic compounds have shown that such substitutions can significantly influence potency and selectivity. researchgate.netmdpi.com
Isosteric Replacements: Replacing the 1,2-thiazole core with other heterocyclic rings to explore the impact on the compound's physicochemical properties and biological profile.
| Analog Series | Rationale | Potential Impact |
| Phenyl ring analogs (varied R groups) | Explore electronic and steric effects on activity. | Enhanced potency and selectivity. |
| Dichloro- group modifications (X = F, Br, I) | Investigate the role of halogens in target interaction. | Improved binding affinity and pharmacokinetic properties. |
| Isosteric replacements of the thiazole ring | Modulate physicochemical properties and explore new interaction modes. | Novel scaffolds with potentially different biological activities. |
Exploration of New Biological Targets and Mechanisms of Action (excluding clinical)
The thiazole scaffold is present in a wide range of biologically active compounds with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. nih.govontosight.ai However, the specific biological targets and mechanisms of action for this compound remain largely unexplored.
Future non-clinical research should aim to:
Broad Biological Screening: Conduct high-throughput screening against a diverse panel of biological targets (e.g., enzymes, receptors) to identify potential areas of activity.
Target Identification and Validation: For any identified "hits," subsequent studies should focus on confirming the molecular target and elucidating the mechanism of action at a molecular level.
In Vitro and In Silico Studies: Utilize in vitro assays with purified proteins and cell-based models, along with in silico molecular docking studies, to predict and validate interactions with potential biological targets. mdpi.com The compound 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl]acetamide has shown in vitro activity against Leishmania mexicana, suggesting that related structures may have potential as antiparasitic agents. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are powerful tools that can accelerate the drug discovery and development process. nih.govdovepress.com These computational approaches can be leveraged to design novel analogs of this compound with improved properties and to predict their biological activities.
Future applications of AI and ML in this area include:
Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models using ML algorithms to predict the biological activity of newly designed analogs based on their chemical structures. nih.gov Computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances) can forecast a wide range of biological activities for novel compounds. nih.govtandfonline.com
De Novo Design: Employing generative AI models to design novel molecules based on the this compound scaffold with desired physicochemical and biological properties.
Retrosynthesis Prediction: Utilizing ML-based retrosynthesis tools to identify efficient and novel synthetic routes for the target compound and its analogs. chemrxiv.org
Property Prediction: Using machine learning models to predict key ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual compounds, allowing for the early identification of candidates with favorable drug-like characteristics. acs.org
| AI/ML Application | Description |
| QSAR Modeling | Predicts biological activity based on chemical structure. |
| Generative Models | Designs novel molecules with desired properties. |
| Retrosynthesis Prediction | Identifies optimal synthetic routes. |
| ADMET Prediction | Forecasts pharmacokinetic and toxicity profiles. |
Q & A
Basic Question: How can researchers optimize the synthesis of 4,5-dichloro-3-phenyl-1,2-thiazole derivatives to improve yield and purity?
Methodological Answer:
Synthetic optimization requires systematic adjustment of reaction parameters. For example, reflux duration (e.g., 18 hours for hydrazide derivatives in DMSO) and solvent choice (e.g., water-ethanol for crystallization) significantly impact yield and purity . Monitoring reaction progress via thin-layer chromatography (TLC) and employing gradient recrystallization can enhance purity. Yield improvements may involve stoichiometric tuning of precursors or catalysts, as demonstrated in triazole-thioether syntheses .
Basic Question: What characterization techniques are critical for confirming the structure of this compound derivatives?
Methodological Answer:
Key techniques include:
- Infrared (IR) spectroscopy : Identifies functional groups (e.g., C-Cl stretching at ~550–600 cm⁻¹, thiazole ring vibrations) .
- ¹H/¹³C NMR : Confirms substituent positions and aromatic proton environments (e.g., phenyl group protons at δ 7.2–7.8 ppm) .
- Elemental analysis : Validates C, H, N, S, and halogen content against theoretical values .
- Melting point determination : Consistency with literature values (e.g., 141–143°C for triazole derivatives) indicates purity .
Advanced Question: How can structure-activity relationship (SAR) studies elucidate the role of substituents on the biological activity of this compound derivatives?
Methodological Answer:
SAR studies should:
- Vary substituents systematically : Replace chloro groups with methoxy or nitro groups to assess electronic effects on antimicrobial activity .
- Compare bioactivity data : Use standardized assays (e.g., agar dilution for antimicrobial testing) to correlate substituent patterns with potency. For instance, 3,4-dimethoxyphenyl groups enhance antifungal activity due to improved membrane permeability .
- Apply computational modeling : Density functional theory (DFT) can predict electron distribution and binding affinities to biological targets like enzymes .
Advanced Question: What experimental strategies can resolve contradictions in reported antimicrobial activity data for structurally similar thiazole derivatives?
Methodological Answer:
Contradictions often arise from assay variability or structural nuances. To address this:
- Standardize assay conditions : Use consistent microbial strains, inoculum sizes, and incubation times (e.g., 24 hours at 37°C for bacterial assays) .
- Control substituent effects : Compare derivatives with identical substituents but varying positions (e.g., 2,4-dichloro vs. 3,4-dichloro isomers) .
- Validate via orthogonal methods : Pair in vitro antimicrobial data with in silico docking studies to confirm target binding (e.g., acetylcholinesterase inhibition for anticholinesterase activity) .
Basic Question: What in vitro assays are recommended for initial screening of the antimicrobial potential of this compound derivatives?
Methodological Answer:
- Broth microdilution : Determines minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Agar well diffusion : Semi-quantitatively assesses zone-of-inhibition diameters for fungal pathogens like C. albicans .
- Time-kill kinetics : Evaluates bactericidal/fungicidal activity over 24–48 hours to distinguish static vs. cidal effects .
Advanced Question: How can computational modeling be integrated with experimental data to predict the mechanism of action of this compound derivatives?
Methodological Answer:
- Molecular docking : Simulate binding to targets (e.g., fungal CYP51 or bacterial topoisomerase IV) using software like AutoDock Vina. Validate with experimental IC₅₀ values .
- QSAR modeling : Relate physicochemical descriptors (e.g., logP, polar surface area) to bioactivity data to predict novel derivatives’ potency .
- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales to identify critical binding interactions .
Advanced Question: How can researchers address discrepancies in thermal stability data for thiazole derivatives during synthesis?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Quantify decomposition temperatures under controlled atmospheres to compare stability across derivatives .
- Differential scanning calorimetry (DSC) : Detect polymorphic transitions or melting point variations caused by crystallinity differences .
- Reaction condition logs : Document solvent purity, heating rates, and cooling protocols to identify reproducibility issues .
Basic Question: What strategies are effective for scaling up laboratory-scale syntheses of this compound derivatives?
Methodological Answer:
- Batch process optimization : Adjust stirring rates and vessel geometry to maintain heat/mass transfer efficiency at larger volumes .
- Continuous flow chemistry : Mitigate exothermic risks in halogenation steps using microreactors .
- Green chemistry principles : Replace DMSO with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
Advanced Question: What analytical approaches can differentiate isomeric impurities in this compound derivatives?
Methodological Answer:
- High-resolution mass spectrometry (HRMS) : Distinguish isomers via exact mass measurements (e.g., Cl vs. Br isotopes) .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals in isomeric mixtures (e.g., para vs. meta substituents) .
- Chiral HPLC : Separate enantiomers using polysaccharide-based columns and polar mobile phases .
Advanced Question: How can researchers design controlled degradation studies to assess the environmental fate of this compound derivatives?
Methodological Answer:
- Photolysis experiments : Exclude derivatives to UV light (λ = 254–365 nm) and monitor degradation via LC-MS to identify breakdown products .
- Hydrolytic stability testing : Assess pH-dependent degradation (e.g., 0.1 M HCl/NaOH at 37°C) to simulate gastrointestinal or environmental conditions .
- Ecotoxicology assays : Use Daphnia magna or algae models to quantify acute/chronic toxicity of degradation byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
